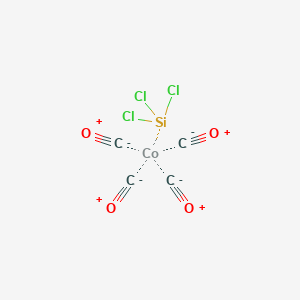
Phalloidin-Tetramethylrhodamine Conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phalloidin-retramethylrhodamine conjugate is an orange fluorescent probe (ex/em = 546/575 nm) that selectively binds to F-actin. It can be used to localize actin filaments in living or fixed cells, as well as for visualizing individual actin filaments in vitro.
Scientific Research Applications
Actin Polymerization and ATPase Activity
Phalloidin-Tetramethylrhodamine Conjugate has been studied for its effects on actin polymerization and ATPase activity. In one study, it was shown that this conjugate, in contrast to phalloidin, accelerates Pi-release from actin filaments, indicating its differential effects on the Pi-release step of the actin ATPase (Pinaev, Schutt, & Lindberg, 1995).
Staining and Visualization of Actin
The conjugate is widely used for staining actin with fluorochrome-conjugated phalloidin. It allows for visualization of the actin cytoskeleton in various types of cells, including both living and fixed cells (Adams & Pringle, 1991). Additionally, fluorescent phallotoxins, including those conjugated to tetramethylrhodamine, are specific for polymeric actin and are useful in single and multiple fluorescent labelling of cytoskeletal preparations (Faulstich, Zobeley, Rinnerthaler, & Small, 1988).
Cellular Imaging and F-Actin Visualization
A study on phalloidin-functionalized hyperbranched conjugated polyelectrolyte (HCPE-phalloidin) demonstrated its application for direct filamentous actin (F-actin) imaging in living Hela cells. This conjugate offers efficient internalization and clear visualization of F-actin due to its high brightness and specificity (Li, Pu, Cai, & Liu, 2011).
Actin Filament Mechanics
Research has explored the impact of (Iodoacetamido)tetramethylrhodamine on F-actin. This study found that the tensile strength of actin filaments changes with the ratio of the fluorescent non-sedimentable actin to G-actin, providing insights into the mechanics of actin filaments (Cintio, Adami, Choquet, & Grazi, 2001).
properties
Molecular Formula |
C60H70N11O14S |
|---|---|
Molecular Weight |
1201.3 |
InChI |
InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32( |
InChI Key |
GKDGVPZDPBBBGR-UHFFFAOYSA-O |
SMILES |
OC(CC(C(NC(C(NC(C(O)C)C(N1)=O)=O)C)=O)NC(C2NC(C(NC(C(CC(O)C3)N3C(C1CSC4=C(C2)C5=C(C=CC=C5)N4)=O)=O)C)=O)=O)(C)CNC(C6=CC(C(O)=O)=C(C7=C(C=C/8)C(OC9=C7C=CC(N(C)C)=C9)=CC8=[N+](C)C)C=C6)=O |
synonyms |
phalloidin-tetramethylrhodamine conjugate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



